molecular formula C10H6FN3O B11771596 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole

5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole

Cat. No.: B11771596
M. Wt: 203.17 g/mol
InChI Key: IOGZYEHJDURRBQ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole is a heterocyclic compound that features a pyrrolopyridine core fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated pyrrole derivative, the compound can be synthesized through a series of reactions including halogenation, cyclization, and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole is unique due to its specific structural features, such as the fluorine atom and the fused oxazole ring. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6FN3O

Molecular Weight

203.17 g/mol

IUPAC Name

5-(4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-yl)-1,3-oxazole

InChI

InChI=1S/C10H6FN3O/c11-7-3-14-10(8-4-12-5-15-8)9-6(7)1-2-13-9/h1-5,13H

InChI Key

IOGZYEHJDURRBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=C2C3=CN=CO3)F

Origin of Product

United States

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